N,N,3,5,5-Pentamethylhexanamide
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Overview
Description
N,N,3,5,5-Pentamethylhexanamide: is an organic compound with the molecular formula C11H23NO. It is a tertiary amide, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its unique structural features, which include multiple methyl groups attached to the hexanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5,5-Pentamethylhexanamide typically involves the reaction of 3,5,5-trimethylhexanoic acid with an amine under dehydrating conditions. Common reagents used in this process include thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the amide bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide formation .
Chemical Reactions Analysis
Types of Reactions: N,N,3,5,5-Pentamethylhexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N,3,5,5-Pentamethylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N,N,3,5,5-Pentamethylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The multiple methyl groups may also affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins or membranes .
Comparison with Similar Compounds
- N,N-Dimethylhexanamide
- N,N-Diethylhexanamide
- N,N-Dipropylhexanamide
Comparison: N,N,3,5,5-Pentamethylhexanamide is unique due to its multiple methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions compared to other amides with fewer or different alkyl groups .
Properties
CAS No. |
80480-32-6 |
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Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N,3,5,5-pentamethylhexanamide |
InChI |
InChI=1S/C11H23NO/c1-9(8-11(2,3)4)7-10(13)12(5)6/h9H,7-8H2,1-6H3 |
InChI Key |
DPBOCZZMRUVIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N(C)C)CC(C)(C)C |
Origin of Product |
United States |
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